molecular formula C33H16Na8O38S8 B13433620 Octasodium;[2-(3,4-disulfonatooxyphenyl)-5-[3-[2-(3,4-disulfonatooxyphenyl)-4-oxo-3,7-disulfonatooxychromen-5-yl]oxypropoxy]-4-oxo-3-sulfonatooxychromen-7-yl] sulfate

Octasodium;[2-(3,4-disulfonatooxyphenyl)-5-[3-[2-(3,4-disulfonatooxyphenyl)-4-oxo-3,7-disulfonatooxychromen-5-yl]oxypropoxy]-4-oxo-3-sulfonatooxychromen-7-yl] sulfate

Cat. No.: B13433620
M. Wt: 1460.9 g/mol
InChI Key: OQGDCSGFGDDXGZ-UHFFFAOYSA-F
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Description

Octasodium;[2-(3,4-disulfonatooxyphenyl)-5-[3-[2-(3,4-disulfonatooxyphenyl)-4-oxo-3,7-disulfonatooxychromen-5-yl]oxypropoxy]-4-oxo-3-sulfonatooxychromen-7-yl] sulfate is a complex organic compound characterized by multiple sulfonate groups and chromen structures. This compound is notable for its extensive sulfonation, which imparts high solubility in water and potential for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octasodium;[2-(3,4-disulfonatooxyphenyl)-5-[3-[2-(3,4-disulfonatooxyphenyl)-4-oxo-3,7-disulfonatooxychromen-5-yl]oxypropoxy]-4-oxo-3-sulfonatooxychromen-7-yl] sulfate involves multiple steps, starting with the sulfonation of phenyl groups. The reaction typically requires strong sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions to ensure complete sulfonation. The chromen structures are formed through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound would likely involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of catalysts to enhance reaction rates and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and chromen moieties.

    Reduction: Reduction reactions can target the sulfonate groups, potentially converting them to sulfides or thiols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions for electrophilic aromatic substitution often involve Lewis acids like aluminum chloride.

Major Products

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: Products include reduced sulfonates and thiols.

    Substitution: Functionalized aromatic compounds with various substituents.

Scientific Research Applications

Chemistry

The compound’s extensive sulfonation makes it a valuable reagent in organic synthesis, particularly in the formation of water-soluble derivatives and catalysts.

Biology

In biological research, the compound can be used as a probe for studying sulfonation pathways and enzyme activities related to sulfonate metabolism.

Medicine

Industry

In industrial applications, the compound can serve as a surfactant, dispersant, or catalyst in various chemical processes.

Mechanism of Action

The compound exerts its effects primarily through its sulfonate groups, which can interact with various molecular targets, including enzymes and receptors. The chromen structures may also participate in redox reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecyl sulfate: A common surfactant with a simpler structure.

    Sodium lignosulfonate: A sulfonated lignin derivative used in industrial applications.

    Sodium polystyrene sulfonate: A polymeric sulfonate used in medical and industrial applications.

Uniqueness

Octasodium;[2-(3,4-disulfonatooxyphenyl)-5-[3-[2-(3,4-disulfonatooxyphenyl)-4-oxo-3,7-disulfonatooxychromen-5-yl]oxypropoxy]-4-oxo-3-sulfonatooxychromen-7-yl] sulfate is unique due to its complex structure, high degree of sulfonation, and potential for diverse chemical reactions and applications.

Properties

Molecular Formula

C33H16Na8O38S8

Molecular Weight

1460.9 g/mol

IUPAC Name

octasodium;[2-(3,4-disulfonatooxyphenyl)-5-[3-[2-(3,4-disulfonatooxyphenyl)-4-oxo-3,7-disulfonatooxychromen-5-yl]oxypropoxy]-4-oxo-3-sulfonatooxychromen-7-yl] sulfate

InChI

InChI=1S/C33H24O38S8.8Na/c34-28-26-22(10-16(64-72(36,37)38)12-24(26)62-30(32(28)70-78(54,55)56)14-2-4-18(66-74(42,43)44)20(8-14)68-76(48,49)50)60-6-1-7-61-23-11-17(65-73(39,40)41)13-25-27(23)29(35)33(71-79(57,58)59)31(63-25)15-3-5-19(67-75(45,46)47)21(9-15)69-77(51,52)53;;;;;;;;/h2-5,8-13H,1,6-7H2,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59);;;;;;;;/q;8*+1/p-8

InChI Key

OQGDCSGFGDDXGZ-UHFFFAOYSA-F

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=C(C=C3OCCCOC4=CC(=CC5=C4C(=O)C(=C(O5)C6=CC(=C(C=C6)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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